molecular formula C29H24N2O4 B15014102 N'-[(E)-{4-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}methylidene]-4-methoxybenzohydrazide

N'-[(E)-{4-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}methylidene]-4-methoxybenzohydrazide

Katalognummer: B15014102
Molekulargewicht: 464.5 g/mol
InChI-Schlüssel: DFIHIRFZHUVFFG-NDZAJKAJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-[4-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)PHENYL]METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are a class of organic compounds typically formed by the condensation of primary amines with carbonyl compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)PHENYL]METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE typically involves the reaction of biphenyl-4-carbohydrazide with an appropriate aldehyde or ketone. For instance, biphenyl-4-carbohydrazide (0.01 mol, 2.12 g) and 4-fluoro benzaldehyde (1.24 g, 0.01 mol) can be dissolved in ethanol (30 mL) with the addition of a few drops of concentrated hydrochloric acid. The mixture is then refluxed for about 3 hours. Upon cooling, the solid product is filtered, washed with water, and dried .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification methods, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-[4-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)PHENYL]METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a compound with fewer oxygen-containing functional groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N’-[(E)-[4-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)PHENYL]METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE involves its ability to form stable complexes with transition metal ions. This is facilitated by the presence of the azomethine group (–NHN=CH–), which can coordinate with metal ions. The molecular targets and pathways involved would depend on the specific application, such as enzyme inhibition or coordination chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-[(E)-[4-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)PHENYL]METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE is unique due to its specific biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of coordination compounds and as a ligand in chemical reactions .

Eigenschaften

Molekularformel

C29H24N2O4

Molekulargewicht

464.5 g/mol

IUPAC-Name

4-methoxy-N-[(E)-[4-[2-oxo-2-(4-phenylphenyl)ethoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C29H24N2O4/c1-34-26-17-13-25(14-18-26)29(33)31-30-19-21-7-15-27(16-8-21)35-20-28(32)24-11-9-23(10-12-24)22-5-3-2-4-6-22/h2-19H,20H2,1H3,(H,31,33)/b30-19+

InChI-Schlüssel

DFIHIRFZHUVFFG-NDZAJKAJSA-N

Isomerische SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.